N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C26H25N5O4S. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a tetrazole ring. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)SULFANYL]ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom and other functional groups can be substituted with different atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)SULFANYL]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)SULFANYL]ACETOHYDRAZIDE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17IN6O3S |
---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-(5-phenyltetrazol-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17IN6O3S/c1-2-28-15-9-12(8-14(19)17(15)27)10-20-21-16(26)11-29-25-18(22-23-24-25)13-6-4-3-5-7-13/h3-10,27H,2,11H2,1H3,(H,21,26)/b20-10+ |
InChI Key |
UUFKEXIDXNOQFP-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CSN2C(=NN=N2)C3=CC=CC=C3)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CSN2C(=NN=N2)C3=CC=CC=C3)I)O |
Origin of Product |
United States |
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